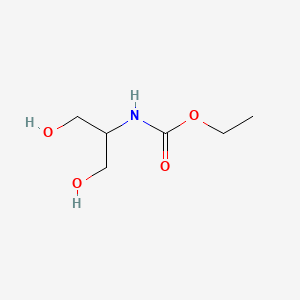

Ethyl 1,3-dihydroxypropan-2-yl-carbamate

CAS No.:

Cat. No.: VC13848224

Molecular Formula: C6H13NO4

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO4 |

|---|---|

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | ethyl N-(1,3-dihydroxypropan-2-yl)carbamate |

| Standard InChI | InChI=1S/C6H13NO4/c1-2-11-6(10)7-5(3-8)4-9/h5,8-9H,2-4H2,1H3,(H,7,10) |

| Standard InChI Key | SDTKRHVKDWELQY-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)NC(CO)CO |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 1,3-dihydroxypropan-2-yl-carbamate is defined by the IUPAC name ethyl N-(1,3-dihydroxypropan-2-yl)carbamate and possesses the canonical SMILES representation CCOC(=O)NC(CO)CO. The molecule features a central secondary amine bonded to a carbamate group (-OC(=O)N-) and two hydroxymethyl (-CH₂OH) substituents, rendering it highly polar and water-soluble. Its stereochemistry allows for hydrogen bonding, as evidenced by the Standard InChIKey SDTKRHVKDWELQY-UHFFFAOYSA-N, which encodes the non-chiral configuration.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₄ |

| Molecular Weight | 163.17 g/mol |

| XLogP3 (Lipophilicity) | -1.2 (predicted) |

| Hydrogen Bond Donors | 3 (2 OH, 1 NH) |

| Hydrogen Bond Acceptors | 5 |

The compound’s solubility in polar solvents like water and ethanol is attributed to its hydroxyl and carbamate groups, while its limited lipid solubility (XLogP3 ≈ -1.2) suggests challenges in crossing biological membranes.

Synthesis and Optimization

The synthesis of ethyl 1,3-dihydroxypropan-2-yl-carbamate follows a nucleophilic acyl substitution mechanism. A representative procedure involves reacting 2-amino-1,3-propanediol (serinol) with ethyl chloroformate in a biphasic THF/water system under basic conditions (Na₂CO₃) .

Reaction Scheme:

Key steps include:

-

Base Activation: Sodium carbonate deprotonates serinol’s amine, enhancing nucleophilicity.

-

Chloroformate Addition: Ethyl chloroformate reacts with the amine to form the carbamate linkage.

-

Workup: Ethyl acetate extraction isolates the product in 70–98% yield, with purity confirmed via NMR .

Notably, optimizing solvent ratios (THF:H₂O = 1:1) and temperature (0–25°C) minimizes side reactions, while extended extraction (8×200 mL ethyl acetate) improves recovery for sterically hindered derivatives .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 5.94–5.65 (br, 1H, NH),

-

δ 4.09 (q, J = 7.0 Hz, 2H, OCH₂CH₃),

-

δ 3.94–3.60 (m, 7H, CH₂OH and CH(CH₂OH)₂),

¹³C NMR (100 MHz, CDCl₃):

The downfield C=O signal at δ 157.36 confirms carbamate formation, while hydroxyl protons resonate as broad singlets due to hydrogen bonding.

Mass Spectrometry

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 164.09 [M+H]⁺, consistent with the molecular formula C₆H₁₃NO₄.

Applications in Materials Science and Drug Delivery

Polymeric Materials

Ethyl 1,3-dihydroxypropan-2-yl-carbamate serves as a monomer for aliphatic cyclic carbonates, which polymerize into biocompatible polycarbonates for medical devices . Its dual hydroxyl groups enable cross-linking, enhancing mechanical stability in hydrogels.

Prodrug Design

The carbamate moiety acts as a hydrolytically labile prodrug linker. For example, conjugating anticancer agents to the hydroxyl groups via carbamate bonds enables pH-dependent release in tumor microenvironments.

Table 2: Comparative Analysis of Carbamate Analogues

| Compound | Alkyl Group | LogP | Application |

|---|---|---|---|

| Ethyl (1a) | -CH₂CH₃ | -1.2 | Drug delivery |

| Butyl (1b) | -CH₂CH₂CH₂CH₃ | 0.3 | Polymer coatings |

| Octyl (1d) | -C₈H₁₇ | 2.1 | Liposomal formulations |

Increasing alkyl chain length (e.g., octyl vs. ethyl) enhances lipophilicity (LogP), favoring membrane permeability but reducing aqueous solubility .

Future Perspectives

-

Toxicity Profiling: Systematic in vitro studies are needed to assess cytotoxicity and metabolic stability.

-

Stimuli-Responsive Materials: Incorporating photo-labile groups could enable light-triggered drug release.

-

Scale-Up Synthesis: Continuous-flow reactors may improve yield and reproducibility for industrial production.

Ethyl 1,3-dihydroxypropan-2-yl-carbamate exemplifies the intersection of synthetic chemistry and applied materials science. Its modular structure invites innovation in biomedicine and sustainable polymer design, positioning it as a cornerstone compound for interdisciplinary research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume